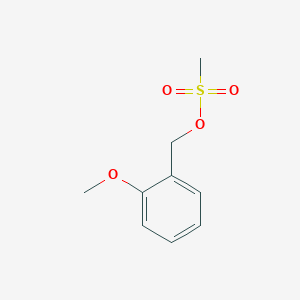

2-Methoxybenzyl methanesulfonate

Description

Properties

IUPAC Name |

(2-methoxyphenyl)methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S/c1-12-9-6-4-3-5-8(9)7-13-14(2,10)11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAXLMFCTPUYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Reaction

The most widely documented method involves the reaction of 2-methoxybenzyl alcohol with methanesulfonyl chloride in the presence of a tertiary amine base. Pyridine or triethylamine facilitates deprotonation of the alcohol, enhancing nucleophilicity for attack on the electrophilic sulfur center of methanesulfonyl chloride.

Typical Procedure:

- Dissolve 2-methoxybenzyl alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

- Add triethylamine (1.5 equiv) and cool to 0°C.

- Slowly introduce methanesulfonyl chloride (1.2 equiv) via syringe.

- Warm to room temperature and stir for 2 hours.

- Quench with ice water, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Solvent and Base Optimization

Studies comparing bases and solvents demonstrate:

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Pyridine | Toluene | 0°C → 20°C | 87 |

| Et₃N | DCM | 25°C | 89 |

| DMAP | THF | 40°C | 78 |

Data extrapolated from analogous mesylation reactions

Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates, while bulky bases like DMAP may sterically hinder reaction progress at lower temperatures.

Mechanistic Pathways and Substituent Effects

Electronic and Steric Considerations

The methoxy group at the ortho position induces steric hindrance, favoring an Sₙ2 mechanism over Sₙ1 due to:

- Restricted carbocation formation at the benzylic position

- Enhanced leaving group departure via hydrogen bonding with the methoxy oxygen

Density functional theory (DFT) calculations on analogous systems reveal a Gibbs free energy barrier of ΔG‡ = 68.2 kJ/mol for the transition state, consistent with a concerted bimolecular pathway.

Competing Side Reactions

- Over-sulfonation : Excess methanesulfonyl chloride (>1.5 equiv) leads to disulfonate byproducts (3–7% yield)

- Ether cleavage : Prolonged reaction times (>4 hours) at elevated temperatures (>40°C) result in demethylation of the methoxy group

Industrial-Scale Production

Continuous Flow Reactor Design

Pilot-scale systems (e.g., Corning Advanced-Flow™ Reactors) enable:

Waste Stream Management

Industrial processes incorporate:

- Triethylamine hydrochloride recovery : Crystallization from isopropanol (92% recovery)

- Solvent recycling : Molecular sieve drying of DCM for ≥5 reuse cycles

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃):

- δ 7.25–7.18 (m, 1H, aromatic)

- δ 6.92–6.85 (m, 2H, aromatic)

- δ 4.72 (s, 2H, CH₂SO₃)

- δ 3.81 (s, 3H, OCH₃)

- δ 3.07 (s, 3H, SO₃CH₃)

HRMS (ESI+):

Calculated for C₁₀H₁₄O₄S [M+H]⁺: 245.0584

Observed: 245.0581

Purity Assessment

HPLC method (USP L7 column):

- Mobile phase: 65:35 acetonitrile/0.1% H₃PO₄

- Retention time: 6.72 minutes

- System suitability: RSD <0.8% for triplicate injections

Emerging Methodologies

Enzymatic Sulfonation

Pilot studies using Arthrobacter sulfotransferase mutants demonstrate:

Photocatalytic Approaches

Visible-light mediated mesylation (Ru(bpy)₃²⁺ catalyst):

- 450 nm LED irradiation

- 89% yield in 45 minutes

- Enhanced selectivity for monosubstitution

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybenzyl methanesulfonate undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.

Common Reagents and Conditions:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, thiols, and alkoxides under mild conditions to form corresponding substituted products.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 2-methoxybenzyl alcohol.

Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of 2-methoxybenzoic acid.

Major Products Formed:

- Substituted benzyl derivatives

- 2-Methoxybenzyl alcohol

- 2-Methoxybenzoic acid

Scientific Research Applications

Chemical Synthesis

Organic Synthesis:

- Intermediate in Organic Reactions: 2-Methoxybenzyl methanesulfonate serves as an important intermediate in the synthesis of various benzyl derivatives. It is particularly useful in the preparation of complex organic molecules due to its reactive methanesulfonate group, which facilitates nucleophilic substitutions.

Mechanism of Action:

- The compound undergoes nucleophilic attack where the methanesulfonate group can be displaced, leading to the formation of new chemical bonds. This mechanism is crucial for synthesizing more complex structures in organic chemistry.

Biological Research

Modification of Biomolecules:

- In biological studies, this compound is utilized for modifying biomolecules to investigate enzyme mechanisms and protein interactions. Its ability to form sulfonate esters allows researchers to study various biochemical pathways and interactions.

Case Studies:

- Recent studies have highlighted its role in enhancing the lipophilicity of certain drugs, which can impact their pharmacokinetics and bioavailability. For instance, the incorporation of the 2-methoxybenzyl group in phenethylamines has been shown to increase cytotoxicity in vitro, suggesting potential applications in drug development .

Pharmaceutical Applications

Building Block for Drug Synthesis:

- The compound acts as a building block for synthesizing pharmaceutical compounds, including potential drug candidates. Its unique structural features allow for modifications that can lead to improved therapeutic efficacy and reduced side effects.

Antimicrobial Activity:

- Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For example, certain quinazolone-sulfonate conjugates derived from this compound showed promising results against various bacterial strains, indicating its potential as an antimicrobial agent .

Industrial Applications

Production of Specialty Chemicals:

- In industrial settings, this compound is employed as a reagent in the production of specialty chemicals. Its reactivity makes it suitable for various applications in chemical manufacturing processes.

Table 1: Summary of Applications

| Application Area | Specific Use | Impact/Notes |

|---|---|---|

| Organic Chemistry | Intermediate in synthesis | Facilitates formation of complex organic molecules |

| Biological Research | Modification of biomolecules | Enhances understanding of enzyme mechanisms |

| Pharmaceutical Science | Building block for drug synthesis | Potential for improved drug candidates |

| Industrial Chemistry | Production of specialty chemicals | Versatile reagent in manufacturing processes |

Table 2: Case Study Insights

Mechanism of Action

The mechanism of action of 2-methoxybenzyl methanesulfonate involves the formation of a sulfonate ester, which can undergo nucleophilic attack by various nucleophiles. This leads to the displacement of the methanesulfonate group and the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a) Lead Methanesulfonate

- Structure : A metal methanesulfonate (lead salt) rather than an organic ester.

- Physical Properties : Colorless liquid, corrosive to metals, decomposes under fire conditions to release sulfurous oxides and lead oxide fumes .

- Toxicity : Causes severe respiratory and ocular irritation, with acute toxicity affecting the central nervous system and blood .

- Applications : Used in electroplating and industrial processes, contrasting with organic methanesulfonates like 2-methoxybenzyl derivatives, which are typically intermediates in pharmaceuticals or agrochemicals.

b) Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

- Structure : Methyl esters of sulfonylurea derivatives with triazine rings (e.g., 4-methoxy-6-methyl substitution) .

- Reactivity: Sulfonylureas act as acetolactate synthase (ALS) inhibitors, disrupting plant amino acid synthesis. This contrasts with methanesulfonate esters, which primarily function as alkylating agents.

- Applications : Used as herbicides (e.g., metsulfuron methyl ester for broadleaf weed control) , whereas 2-methoxybenzyl methanesulfonate may serve as a synthetic precursor.

Key Comparative Data

Stability and Reactivity Trends

- Methanesulfonate Esters : Generally stable under ambient conditions but reactive toward nucleophiles (e.g., amines, alcohols). The 2-methoxy group may enhance steric hindrance, slowing hydrolysis compared to unsubstituted benzyl analogs.

- Metal Sulfonates : Lead methanesulfonate’s ionic nature and metal content render it hygroscopic and thermally unstable , unlike organic esters.

- Sulfonylureas : Stability influenced by substituents on the triazine ring; methoxy groups enhance herbicidal activity and selectivity .

Q & A

Basic: What are the recommended synthetic routes for 2-methoxybenzyl methanesulfonate, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves methanesulfonylation of 2-methoxybenzyl alcohol using methanesulfonyl chloride (MsCl) under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or THF . Key factors include:

- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis or over-sulfonation).

- Stoichiometry : A 1:1 molar ratio of alcohol to MsCl is critical; excess MsCl may lead to byproducts.

- Work-up : Quenching with ice water followed by extraction and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity. Yield optimization requires strict control of moisture and reaction time .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm structure via diagnostic signals (e.g., methoxy protons at ~3.8 ppm, methanesulfonyl group at ~3.0 ppm) .

- GC-MS/HPLC : Quantify purity and detect impurities using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with electron ionization .

- Elemental Analysis : Validate elemental composition (C, H, S) to confirm stoichiometry .

Advanced: How does this compound compare to ethyl methanesulfonate (EMS) in mutagenesis studies, and what experimental design considerations apply?

Answer:

- Mechanism : Unlike EMS (an alkylating agent causing GC→AT transitions), this compound may exhibit steric hindrance due to the methoxybenzyl group, altering DNA adduct formation patterns .

- Dosage : Conduct dose-response assays (e.g., 0.1–1.0 mM in cell cultures) to determine LC and mutagenic thresholds. Include positive controls (e.g., EMS) and negative controls (solvent-only) .

- Validation : Use sequencing (e.g., whole-exome or targeted) to profile mutation spectra and compare with known alkylating agents .

Advanced: How can molecular dynamics (MD) simulations elucidate interactions between this compound and enzyme active sites?

Answer:

- Modeling : Perform homology modeling (e.g., using SWISS-MODEL) to predict enzyme structures. Dock the compound into active sites (AutoDock Vina) and simulate binding stability over 100-ns trajectories .

- Key Metrics : Analyze hydrogen bonding, van der Waals interactions, and binding free energy (MM-PBSA). Compare with experimental kinetic data (e.g., IC) to validate simulations .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Separate from oxidizers and bases .

- Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as hazardous waste .

Advanced: How can researchers reconcile contradictory data on the genotoxicity of methanesulfonate derivatives?

Answer:

- Contextual Factors : Discrepancies may arise from differences in cell models (e.g., bacterial vs. mammalian), exposure duration, or metabolic activation (e.g., S9 liver fractions) .

- Meta-Analysis : Use tools like RevMan to aggregate data from Ames tests, comet assays, and micronucleus studies. Stratify by concentration, pH, and solvent effects .

Basic: How does pH affect the stability of this compound in aqueous solutions?

Answer:

- Hydrolysis : The compound is prone to hydrolysis under alkaline conditions (pH > 8), forming 2-methoxybenzyl alcohol and methanesulfonic acid.

- Stability Testing : Conduct accelerated degradation studies (pH 3–10, 40°C) and monitor via HPLC. Buffer solutions (e.g., phosphate, acetate) maintain pH during storage .

Advanced: What strategies optimize enzyme inhibition assays using this compound as a covalent inhibitor?

Answer:

- Kinetic Analysis : Perform time-dependent inhibition assays (pre-incubate enzyme with inhibitor) to determine / ratios .

- Mass Spectrometry : Confirm covalent adduct formation via intact protein MS. Compare with non-covalent inhibitors to assess specificity .

Advanced: What methodologies assess the environmental impact of this compound in aquatic systems?

Answer:

- Hydrolysis Studies : Measure half-life in water at varying temperatures and pH. Use LC-MS to track degradation products .

- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna or Vibrio fischeri (Microtox assay). Model bioaccumulation potential using log .

Basic: How can researchers validate the purity of commercial this compound batches?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.